molecular formula C29H31N3S B15157116 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea

1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea

Cat. No.: B15157116
M. Wt: 453.6 g/mol
InChI Key: FXSOKGPCLADBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea is a complex organic compound that features a thiourea functional group This compound is notable for its unique structure, which includes a dimethylamino group, diphenylethyl moiety, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(naphthalen-1-yl)ethylamine with 1,2-diphenylethanone to form an intermediate, which is then reacted with dimethylamine and thiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Key Reaction Mechanisms

The thiourea group (–C(S)N–) drives the compound’s reactivity, enabling diverse transformations:

Nucleophilic Attack

The sulfur atom in the thiourea group can act as a nucleophile, attacking electrophilic centers (e.g., carbonyls) to form intermediates that undergo cyclization or coupling reactions . For example:

  • Thiazinane Formation : Reaction with α,β-unsaturated carbonyl compounds forms six-membered thiazinane rings via conjugate addition .

Oxidation

Thioureas can oxidize to sulfonic acids or sulfinic acids under strong oxidizing agents (e.g., KMnO₄). This modifies the compound’s polarity and biological activity.

Alkylation

The dimethylamino group may undergo alkylation to form quaternary ammonium salts, though specific examples for this compound are not documented in the reviewed literature.

Structural Comparisons

A comparison with related thiourea derivatives highlights unique reactivity:

Compound Structural Features Distinct Reactivity
Current Compound Diphenylethyl + naphthyl substituentsEnhanced steric hindrance, potential for selective catalysis
N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]Cyclohexane + trifluoromethyl groupsIncreased lipophilicity for biological interactions
1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-((R)-1-(naphthalen-1-yl)ethyl)thioureaAmino group instead of dimethylaminoAltered hydrogen-bonding capacity

Scientific Research Applications

1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its structural features allow it to interact with various cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea is unique due to its combination of structural elements, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from similar compounds.

Biological Activity

The compound 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea (often referred to as a thiourea derivative) has garnered attention in recent research for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Thiourea derivatives, including the compound , have been shown to exhibit significant anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines and may reverse treatment resistance. For instance, studies have reported IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines, highlighting their potential as effective therapeutic agents against malignancies .

The anticancer activity of thiourea derivatives is attributed to their ability to target specific molecular pathways involved in cancer progression. These include:

  • Inhibition of Angiogenesis : Thioureas can disrupt the formation of new blood vessels that tumors require for growth.
  • Alteration of Cell Signaling Pathways : They interfere with signaling pathways that promote cancer cell proliferation and survival.

Anti-Leishmanial Activity

Thiourea derivatives have also demonstrated promising anti-leishmanial activity. In a study evaluating fifty thiourea compounds against Leishmania amazonensis, certain derivatives exhibited IC50 values below 50 µM, with one compound (3e) showing an impressive IC50 of less than 5 µM. This suggests a strong potential for these compounds in treating leishmaniasis, which currently lacks effective therapies .

Toxicity Assessment

The evaluated thiourea compounds showed no toxicity at concentrations up to 400 µM, indicating a favorable safety profile alongside their efficacy against Leishmania .

Other Biological Activities

Thiourea derivatives have been explored for various other biological activities:

  • Antimicrobial Properties : Studies have indicated that thioureas possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Potential as Ethylene Inducers : Certain thiourea derivatives mimic ethylene activity in plants, suggesting applications in agriculture for promoting plant growth .

Table: Summary of Biological Activities of Thiourea Derivatives

Activity TypeCompound TestedIC50 Value (µM)Reference
AnticancerVarious Thioureas3 - 14
Anti-LeishmanialCompound 3e<5
AntimicrobialVarious ThioureasVaries
Ethylene MimicZKT CompoundsEC50 Varies

Detailed Research Findings

  • Anticancer Studies : A notable study highlighted that aromatic thioureas exhibited LC50 values under 20 µM across different cancer types, emphasizing their broad-spectrum anticancer potential .
  • Leishmaniasis Treatment : The compound's efficacy against both promastigote and amastigote forms of Leishmania was evaluated, with promising results that suggest further development could lead to new therapies for this neglected tropical disease .
  • Ethylene-Like Activity : In agricultural research, certain thiourea derivatives were found to induce ethylene responses in Arabidopsis thaliana, indicating potential applications in enhancing crop yields through hormonal regulation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this thiourea derivative?

Systematic parameter variation is critical. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol balances cost and reactivity .
  • Temperature control : Reactions at 60–80°C improve kinetics without thermal degradation; reflux conditions may stabilize intermediates .
  • Stoichiometric ratios : A 1:1.2 molar ratio of amine to isothiocyanate minimizes side products .
  • Catalysts : Triethylamine (1.5 eq) neutralizes HCl byproducts in thiourea formation .

Q. What analytical techniques confirm the molecular structure of this compound?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., bond angles, hydrogen bonding motifs) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., dimethylamino vs. naphthyl protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error) .

Q. How can initial biological activity screening be designed for antimicrobial potential?

Use standardized in vitro assays:

  • Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL .
  • Positive controls : Compare to ampicillin or ciprofloxacin to contextualize MIC values.
  • Cytotoxicity profiling : Parallel assays on mammalian cell lines (e.g., HEK-293) ensure selectivity .

Advanced Research Questions

Q. How does conformational flexibility influence biological target interactions?

The compound’s activity depends on dynamic structural features:

  • XRD analysis : Reveals rotational barriers in diphenylethyl groups, which may hinder binding pocket access .
  • Molecular dynamics simulations : Simulate ligand-receptor interactions (e.g., with kinase targets) over 100-ns trajectories to identify stable binding poses .
  • Torsion angle adjustments : Modify substituents (e.g., naphthyl vs. phenyl) to optimize steric compatibility .

Q. How should contradictory bioactivity data across studies be resolved?

Address variability through:

  • Purity validation : Use HPLC (≥98% purity) to exclude impurities as confounding factors .
  • Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) .
  • Structure-activity landscapes : Synthesize analogs (e.g., replacing dimethylamino with morpholino) to isolate pharmacophores .

Q. What computational strategies predict multi-target enzyme interactions?

Integrate in silico tools:

  • Molecular docking : Screen against kinase or protease targets (e.g., CDK2, HIV-1 protease) using AutoDock Vina .
  • QSAR models : Train on thiourea derivatives to correlate substituent electronegativity with IC50_{50} values .
  • Binding free energy calculations : MM-PBSA/GBSA quantify enthalpy-driven vs. entropy-driven interactions .

Q. Data Contradiction Analysis

Q. How can divergent cytotoxicity results in cancer cell lines be interpreted?

  • Dose-response curves : Ensure linearity (R2^2 > 0.95) across 4–6 concentrations to confirm reproducibility .
  • Apoptosis vs. necrosis assays : Use Annexin V/PI staining to distinguish mechanisms .
  • Metabolic interference checks : Rule out ROS generation artifacts via catalase co-treatment .

Q. What methods resolve discrepancies in hydrogen bonding patterns observed in XRD studies?

  • Thermal ellipsoid analysis : Assess positional uncertainty in electron density maps .
  • DFT calculations : Compare experimental vs. theoretical bond lengths (e.g., S–C=O angles) to validate hydrogen bond strengths .

Q. Methodological Tables

Table 1. Key Synthesis Parameters

ParameterOptimal RangeImpact on YieldReferences
SolventEthanol/DMF (1:1)+25%
Temperature70°C ± 5°C+15%
Reaction time12–16 hrs+10%

Table 2. Bioactivity Assay Conditions

Assay TypeConcentration RangeKey MetricsReferences
Antimicrobial1–256 µg/mLMIC, MBC
Cytotoxicity (IC50_{50})0.1–100 µMSelectivity Index

Properties

Molecular Formula

C29H31N3S

Molecular Weight

453.6 g/mol

IUPAC Name

1-[2-(dimethylamino)-1,2-diphenylethyl]-3-(1-naphthalen-1-ylethyl)thiourea

InChI

InChI=1S/C29H31N3S/c1-21(25-20-12-18-22-13-10-11-19-26(22)25)30-29(33)31-27(23-14-6-4-7-15-23)28(32(2)3)24-16-8-5-9-17-24/h4-21,27-28H,1-3H3,(H2,30,31,33)

InChI Key

FXSOKGPCLADBQO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.